1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKF 81297 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzazepine ring: This is achieved through a series of cyclization reactions.
Introduction of the chloro group: Chlorination is performed using appropriate reagents under controlled conditions.
Formation of the hydrobromide salt: The final product is obtained by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of SKF 81297 follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch processing: Large quantities of reactants are processed in batches to ensure consistency.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
SKF 81297 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: SKF 81297 can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
Scientific Research Applications
SKF 81297 is widely used in scientific research due to its selective agonist activity for dopamine D1-like receptors. Some of its applications include:
Neuroscience: Studying the role of dopamine receptors in brain function and behavior.
Pharmacology: Investigating the effects of dopamine receptor activation on various physiological processes.
Drug Development: Exploring potential therapeutic applications for conditions such as Parkinson’s disease and schizophrenia.
Mechanism of Action
SKF 81297 exerts its effects by selectively binding to and activating dopamine D1-like receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A, which in turn modulates various downstream signaling pathways involved in neuronal activity and behavior .
Comparison with Similar Compounds
Similar Compounds
SKF 82958: Another dopamine D1 receptor agonist with similar properties but different pharmacokinetics.
6-Br-APB: A compound with similar receptor selectivity but distinct functional effects.
A-77636: A dopamine D1 receptor agonist with different efficacy and potency compared to SKF 81297.
Uniqueness
SKF 81297 is unique due to its high selectivity and potency for dopamine D1-like receptors. It produces a characteristic stimulant-like pattern of effects, including anorexia, hyperactivity, and self-administration in animal models. This profile is shared with some related compounds but not with others, reflecting its functional selectivity .
Properties
IUPAC Name |
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20/h1-5,8,13,18-20H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWJEDJMOVUXEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043815 | |
Record name | SKF 81297 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71636-61-8 | |
Record name | SK&F 81297 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071636618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SKF 81297 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+-)-6-Chloro-PB hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SKF-81297 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GBP09E08K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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